molecular formula CH4N2S B1148291 AmmoniumThiocyante CAS No. 1762-95-9

AmmoniumThiocyante

Cat. No.: B1148291
CAS No.: 1762-95-9
M. Wt: 76.12086
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Description

Molecular Composition and Crystalline Structure Analysis

Ammonium thiocyanate possesses a molecular formula of carbon hydrogen nitrogen sulfur with ammonium (four hydrogen three nitrogen) as indicated by its systematic nomenclature. The compound exhibits a molecular weight of 76.12 atomic mass units and crystallizes in a monoclinic structure under ambient conditions. The crystalline architecture consists of colorless lustrous monoclinic flaky or columnar crystals that demonstrate remarkable structural complexity.

Detailed crystallographic analysis reveals that ammonium thiocyanate undergoes three distinct polymorphic phases as a function of temperature. In the monoclinic phase, which represents the room temperature stable form, both ammonium cations and thiocyanate anions maintain ordered arrangements. The thiocyanate ions specifically adopt an antiparallel orientation, creating a sophisticated hydrogen-bonding network that stabilizes the crystal structure. High-resolution neutron powder diffraction studies have confirmed that the monoclinic-to-orthorhombic phase transition occurs at approximately 358 Kelvin during heating processes.

The orthorhombic phase, stable between approximately 360 and 390 Kelvin, exhibits a fundamentally different structural arrangement. In this phase, the ammonium ions become orientationally disordered while the thiocyanate ions retain their ordered configuration. Neutron diffraction measurements on deuterated samples have demonstrated that the deuterium atoms in ammonium ions form trajectories that create a simple cubic lattice arrangement. This selective disordering represents a unique feature of the compound's structural evolution.

The highest temperature tetragonal phase demonstrates complete orientational disorder of both ionic species. Synchrotron radiation diffraction measurements have revealed that the unit cell volume exhibits an abrupt contraction of approximately 5% during the monoclinic-to-orthorhombic transition, corresponding to a giant specific volume change of approximately -3.8 × 10^-5 cubic meters per kilogram. This substantial volumetric change underlies the material's exceptional barocaloric properties.

Crystal Phase Temperature Range (K) Space Group Unit Cell Volume Change Ion Disorder Status
Monoclinic < 358 - Reference Both ions ordered
Orthorhombic 358-390 - -5% Ammonium disordered
Tetragonal > 390 - Additional change Both ions disordered

Thermodynamic Properties: Heat Capacity, Phase Transitions, and Entropy

The thermodynamic properties of ammonium thiocyanate reveal exceptional characteristics that distinguish it from conventional ionic solids. Comprehensive adiabatic calorimetry measurements conducted over the temperature range from 5 to 340 Kelvin have established detailed heat capacity profiles and associated thermodynamic functions. At 298.15 Kelvin, the compound exhibits a molar heat capacity of 125.4 joules per mole per Kelvin, which represents a substantial value reflecting the complex internal motions of the constituent ions.

The entropy of the solid phase at standard conditions reaches 140.2 joules per mole per Kelvin, indicating significant configurational contributions from molecular motions. Heat capacity analysis demonstrates that the thiocyanate ion librations can be effectively represented by two Einstein functions up to 250 Kelvin, while the torsional motion of ammonium ions increases rapidly above 100 Kelvin. Above 250 Kelvin, ammonium ion motions contribute more than 25 joules per mole per Kelvin to the total heat capacity.

Phase transition thermodynamics reveal remarkable energetic characteristics. The monoclinic-to-orthorhombic transition exhibits an enthalpy change of 3.200 kilojoules per mole at 360.7 Kelvin. The corresponding entropy change reaches 8.9 joules per mole per Kelvin, reflecting the substantial increase in configurational entropy associated with ammonium ion disordering. These values indicate a first-order phase transition with significant thermal effects.

The compound demonstrates an exceptionally large inverse barocaloric effect, characterized by substantial entropy changes under pressure variations. Pressure-dependent calorimetric measurements using high-pressure differential scanning calorimetry up to 100 megapascals have revealed that the material can achieve refrigeration capacity values exceeding conventional refrigerants. The inverse nature of this effect means that the material cools upon pressure application and heats upon pressure release, opposite to conventional barocaloric materials.

Thermodynamic Property Value Units Temperature (K) Reference
Heat Capacity 125.4 J mol⁻¹ K⁻¹ 298.15
Standard Entropy 140.2 J mol⁻¹ K⁻¹ 298.15
Transition Enthalpy 3.200 kJ mol⁻¹ 360.7
Transition Entropy 8.9 J mol⁻¹ K⁻¹ 360.7
Sublimation Enthalpy 133.9 kJ mol⁻¹ Standard

Vibrational Spectroscopy: Far-Infrared and Raman Spectral Characteristics

Vibrational spectroscopic investigations provide fundamental insights into the molecular dynamics and structural evolution of ammonium thiocyanate across its various phases. Comprehensive Raman spectroscopy studies covering the wavenumber range from 30 to 3300 reciprocal centimeters have been conducted across the temperature range from 135 to 448 Kelvin. These measurements reveal detailed information about ionic motions and hydrogen bonding networks that govern the material's phase behavior.

Polarization-dependent Raman spectroscopy has demonstrated that thiocyanate ions adopt antipolar arrangements in the room temperature monoclinic phase. The polarization behavior of specific Raman bands provides direct evidence for the ordered orientation of thiocyanate ions, consistent with crystallographic findings. Above 86.5 degrees Celsius, the spectra lose their polarization characteristics due to the formation of polycrystalline domains associated with the phase transition.

The monoclinic-to-orthorhombic phase transition at approximately 112 degrees Celsius produces characteristic changes in the vibrational spectrum that indicate a second-order displacive transition. Lattice modes associated with thiocyanate ions undergo significant modifications during this transition, reflecting the reorientation of these ions between equivalent crystallographic configurations. Temperature-dependent measurements reveal that both temperature-induced and pressure-induced hardening behaviors occur for thiocyanate-related vibrations.

Far-infrared spectroscopic data available through the National Institute of Standards and Technology database provide complementary information about low-frequency lattice modes. These measurements, conducted using dispersive instruments, reveal detailed spectral features that characterize the hydrogen-bonding networks and intermolecular interactions. The combination of infrared and Raman data provides a comprehensive picture of the vibrational dynamics underlying the material's exceptional thermal and mechanical properties.

A distinctive phase transition observed at approximately -70 degrees Celsius exhibits characteristics associated with strengthening of hydrogen-bond networks in the crystal lattice. This low-temperature transition represents an additional structural modification that influences the material's thermal behavior and contributes to its complex phase diagram.

High-Pressure Behavior and Polymorphic Transformations

The high-pressure behavior of ammonium thiocyanate reveals extraordinary phenomena that challenge conventional understanding of pressure effects on crystalline materials. Pressure-dependent synchrotron radiation diffraction measurements demonstrate that external pressure induces a phase transition from the monoclinic to orthorhombic structure at room temperature. This pressure-induced transformation occurs at approximately 300 megapascals, as confirmed by quasi-elastic neutron scattering measurements that detect the onset of orientational disorder.

Remarkably, the application of pressure enhances atomic disorder in ammonium thiocyanate, contrary to the typical behavior of crystalline materials where pressure generally increases order. Molecular dynamics simulations reveal that gradual pressure application induces localization of intense stress exclusively on thiocyanate ions, as quantified through atomic stress calculations. This selective stress concentration destabilizes the monoclinic phase by exciting transverse vibrational modes of thiocyanate ions.

Mean square displacement analysis demonstrates that pressure application produces substantially broadened probability distributions for thiocyanate ion motion, particularly along directions perpendicular to the ion orientation. The transverse vibrations exhibit larger components along hydrogen-bonding directions, as revealed through angular distribution calculations. These enhanced transverse motions weaken the hydrogen-bonding network that stabilizes the monoclinic phase, ultimately driving the transition to the more stable orthorhombic configuration through thiocyanate tilting and ammonium disordering.

The pressure-induced polymorphic transformation underlies the material's inverse barocaloric effect, where cooling occurs upon pressure application rather than heating. This extraordinary behavior stems from the entropy increase associated with pressure-induced disorder, representing a rare example of pressure-enhanced configurational entropy in crystalline solids. The magnitude of this effect positions ammonium thiocyanate as a promising candidate for solid-state refrigeration applications.

Pressure-dependent heat flow measurements using high-pressure differential scanning calorimetry up to 100 megapascals reveal detailed thermodynamic signatures of the pressure-induced transitions. These measurements demonstrate reversible thermal effects that can be exploited for thermal management applications. The refrigeration capacity, calculated as the product of entropy change and temperature span, reaches values competitive with conventional refrigeration materials while offering the advantages of solid-state operation.

Pressure Range (MPa) Structural Change Phase Disorder Type Application Potential
0-300 Monoclinic stable I Ordered Reference state
~300 Transition onset I→II Ammonium begins Barocaloric onset
300-1000 Orthorhombic stable II Ammonium disordered Maximum effect
>1000 Further transitions III Both ions disordered Extended range

Properties

CAS No.

1762-95-9

Molecular Formula

CH4N2S

Molecular Weight

76.12086

Origin of Product

United States

Preparation Methods

Catalyzed Reaction with Aliphatic Alcohols

The most well-documented method involves reacting carbon bisulfide (CS₂) with aqueous ammonia (NH₃) in the presence of aliphatic alcohols and fatty acid catalysts. As detailed in US2249962A, ethyl alcohol serves as a solvent to solubilize CS₂, while oleic acid accelerates the reaction. A typical formulation includes:

  • 150 lbs ethyl alcohol

  • 100 lbs CS₂

  • 200 lbs 26°Bé aqueous NH₃

  • 5 lbs oleic acid

The exothermic reaction initiates at 43°C, forming ammonium dithiocarbamate, which is thermally converted to NH₄SCN during distillation at 103°C. This step ensures alcohol removal and prevents decomposition, as NH₄SCN degrades above 130°C. Post-distillation, the residue is cooled to 20–25°C, filtered to remove sulfur and ammonium oleate, and evaporated to crystallize NH₄SCN (yield >95%).

Key Advantages:

  • High Purity : Residual alcohol and catalysts are recyclable, minimizing waste.

  • Scalability : Batch processes suit industrial production.

By-Product Management

The alcoholic distillate contains ammonium sulfide ((NH₄)₂S), which is neutralized with 80% sulfuric acid (H₂SO₄) to pH 3.3, precipitating ammonium sulfate ((NH₄)₂SO₄). Adding calcium hydroxide (Ca(OH)₂) regenerates NH₃, enabling a closed-loop system.

High-Temperature Liquid-Phase Synthesis

Reaction in Liquid Ammonia

US2286273A discloses a method where liquid CS₂ reacts with liquid NH₃ at temperatures exceeding 35°C. Initially, a yellow intermediate (likely H₃C₂N₃S₂) forms, which converts to NH₄SCN upon heating to 80°C. Evaporating NH₃ yields monoclinic NH₄SCN crystals with near-quantitative efficiency.

Critical Parameters:

  • Temperature Control : Maintaining 35–80°C prevents intermediate stabilization.

  • Cyclic Process : Returning recovered NH₄SCN to fresh NH₃ enhances yield.

Pressure and Temperature Effects

Elevated pressures (up to 3,000 kg/cm²) and temperatures (140–220°C) induce NH₄SCN rearrangement into thiourea, a reversible reaction peaking at 156°C (73.3% NH₄SCN, 26.7% thiourea). This side reaction necessitates strict thermal regulation during synthesis.

Comparative Analysis of Methods

Table 1: Methodological Comparison

ParameterCatalyzed Alcohol MethodLiquid NH₃ Method
Reactants CS₂, NH₃, C₂H₅OH, oleic acidCS₂, liquid NH₃
Temperature Range 43–103°C35–80°C
Pressure AtmosphericAtmospheric
Yield >95%~100%
By-Products S, (NH₄)₂SO₄Minimal
Industrial Viability High (batch processing)Moderate (cyclic)

Stability and Decomposition Considerations

Thermal Degradation Pathways

NH₄SCN’s propensity to isomerize into thiourea above 130°C mandates precise temperature control during evaporation. Decomposition kinetics follow a unimolecular model, with equilibrium favoring NH₄SCN at lower temperatures.

Table 2: Equilibrium Composition vs. Temperature

Temperature (°C)NH₄SCN (%)Thiourea (%)
15673.326.7
18277.023.0

Industrial Optimization Strategies

Catalyst Recycling

Oleic acid and ethyl alcohol are recoverable from filtration residues and distillates, reducing raw material costs.

Energy Efficiency

Distillation at 103°C minimizes energy expenditure compared to higher-temperature methods, while liquid NH₃’s volatility aids in low-energy separation .

Chemical Reactions Analysis

Ammonium thiocyanate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. Major products formed from these reactions include thiourea, thiocyanogen, and various metal thiocyanate complexes .

Scientific Research Applications

Organic Synthesis

Ammonium thiocyanate plays a significant role in organic chemistry, particularly in the synthesis of various compounds:

  • Redox Relay-Induced C-S Radical Cross-Coupling : This method employs ammonium thiocyanate for the site-selective thiocyanation of quinoxalinones, showcasing its utility in complex chemical transformations relevant to pharmaceutical research (Shi et al., 2024) .
  • Formation of Radiolabeled Compounds : Ammonium [^11C]thiocyanate is used to efficiently radiolabel thiocyanate and thiazolone molecules, which are crucial for positron emission tomography (PET) imaging. This application highlights its importance in medical diagnostics (PMC6096773) .

Material Science

Ammonium thiocyanate is increasingly recognized for its contributions to advanced materials:

  • Energy Storage Devices : It enhances the electrochemical performance of biopolymer blend electrolytes, making it vital for the development of next-generation batteries and supercapacitors (Dannoun et al., 2022) .
  • Nanocrystal Assembly : The compound is utilized in the layer-by-layer assembly of perovskite nanocrystals, which are essential for optoelectronic devices, demonstrating its critical role in material fabrication (Cirignano et al., 2022) .
  • Supercapacitor Performance : In the context of energy storage technologies, ammonium thiocyanate has been shown to improve the performance of MoS2 microflowers (Wang et al., 2023) .

Environmental Applications

The environmental significance of ammonium thiocyanate is evident in its use for pollution control:

  • Air Pollutant Mitigation : Research indicates that ammonium thiocyanate can be employed in the adsorption and mitigation of air pollutants using bio-oil derived from natural sources (Azizi et al., 2023) .

Biological Applications

Ammonium thiocyanate and its derivatives have garnered attention for their biological activities:

  • Pharmacological Potential : Thiourea derivatives, related to ammonium thiocyanate, exhibit a wide range of pharmacological benefits, including anticancer and antimicrobial properties. This emphasizes the potential health applications of compounds derived from ammonium thiocyanate (Fatimah A. Agili) .

Summary Table of Applications

Application AreaSpecific Use CaseReference
Organic SynthesisSite-selective thiocyanationShi et al., 2024
Radiolabeling for PET imagingPMC6096773
Material ScienceEnhancing energy storage device performanceDannoun et al., 2022
Assembly of perovskite nanocrystalsCirignano et al., 2022
Improving supercapacitor performanceWang et al., 2023
Environmental ScienceAdsorption of air pollutantsAzizi et al., 2023
Biological ApplicationsAnticancer and antimicrobial activitiesFatimah A. Agili

Mechanism of Action

The mechanism by which ammonium thiocyanate exerts its effects involves the formation of thiocyanate ions, which can interact with various metal ions to form complexes. These interactions are crucial in qualitative analysis and other chemical processes. The thiocyanate ion can also undergo oxidation and reduction reactions, contributing to its versatility in chemical synthesis .

Comparison with Similar Compounds

Physical and Chemical Properties

The table below summarizes the physical properties of ammonium thiocyanate, as reported in the evidence:

Property Value Reference
Solubility in water (20°C) 1.650 g/L
Melting point 150°C
Thermal decomposition Begins at 170°C
pH (aqueous solution) 4.8–5.8
Hygroscopicity High

In comparison, sodium thiocyanate (NaSCN) and potassium thiocyanate (KSCN) have higher solubility in water (e.g., NaSCN: ~625 g/L at 25°C), which may influence their utility in specific reactions.

Research Findings and Limitations

The evidence underscores ammonium thiocyanate’s versatility in organic synthesis but lacks explicit comparative studies with other thiocyanates or ammonium salts. For instance, its hygroscopic nature may limit its use in moisture-sensitive reactions compared to less hygroscopic analogs, though this remains speculative without direct data.

Q & A

Q. How can standardized ammonium thiocyanate solutions be prepared for volumetric titrations?

To prepare 8% (w/v) ammonium thiocyanate solution, dissolve 8 g of NH₄SCN in 100 mL of deionized water. For precise 0.1 mol/L solutions, use commercially standardized reagents to ensure consistency, as slight deviations in concentration can affect titration accuracy. Calibrate against silver nitrate (AgNO₃) solutions using the Volhard method, with ferric alum as an indicator .

Q. What methodologies are recommended for assessing the purity of ammonium thiocyanate, considering its hygroscopic nature?

Purity assessment requires a combination of gravimetric analysis (e.g., drying samples at 100–110°C to constant mass) and titration. Hygroscopicity can introduce water content errors; thus, store samples in desiccators with anhydrous calcium chloride. Cross-validate results using spectroscopic methods like FT-IR to detect moisture-related absorption bands (e.g., O-H stretches) .

Q. How can researchers accurately determine the solubility of ammonium thiocyanate in different solvents?

Use a gravimetric approach: saturate solvents (e.g., water, ethanol, acetone) with NH₄SCN at controlled temperatures (25°C ± 0.1°C), filter undissolved solids, and evaporate the solvent to calculate solubility. Replicate experiments to account for solvent volatility and temperature fluctuations. Note discrepancies in literature values and validate with independent methods like UV-Vis spectroscopy .

Q. What experimental precautions are critical when studying ammonium thiocyanate’s thermal decomposition?

Conduct kinetic studies in inert atmospheres (e.g., nitrogen) to prevent oxidation byproducts. Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to monitor decomposition phases. Pre-dry samples to eliminate moisture interference, and confirm products via gas chromatography-mass spectrometry (GC-MS) .

Q. Which spectroscopic techniques are most effective for characterizing ammonium thiocyanate in solution?

UV-Vis spectroscopy (λ = 460–480 nm) quantifies SCN⁻ ions via iron(III) thiocyanate complexes. FT-IR identifies functional groups (e.g., C≡N stretch at ~2050 cm⁻¹). For advanced analysis, pair with nuclear magnetic resonance (NMR) to study coordination behavior in non-aqueous solvents .

Advanced Research Questions

Q. How can contradictions in thermodynamic data (e.g., ΔH of dissolution) for ammonium thiocyanate be resolved?

Cross-reference primary literature and replicate experiments under identical conditions (solvent, temperature, purity). Use calorimetry to measure enthalpy changes directly. Validate computational models (e.g., COSMO-RS) against experimental data and account for solvent polarity effects .

Q. What experimental designs are optimal for investigating ammonium thiocyanate’s decomposition mechanisms?

Employ pseudo-first-order kinetics under varying pH and temperature. Monitor intermediate species (e.g., NH₃, H₂S) using real-time Fourier-transform infrared (FT-IR) spectroscopy. Compare pathways in oxidative vs. inert environments and use isotopic labeling (¹⁵N) to track nitrogen migration .

Q. How can quantification methods for ammonium thiocyanate in complex matrices (e.g., biological fluids) be validated?

Spike matrices with known NH₄SCN concentrations and recover via liquid-liquid extraction. Validate using high-performance liquid chromatography (HPLC) with diode-array detection. Assess matrix effects by comparing calibration curves in pure solvents vs. biological media .

Q. What strategies ensure reproducibility when synthesizing ammonium thiocyanate derivatives from literature protocols?

Document reagent sources, lot numbers, and environmental conditions (humidity, temperature). Use controlled crystallization techniques (e.g., slow evaporation) to isolate pure phases. Characterize products with X-ray diffraction (XRD) and share raw data in appendices for peer validation .

Q. How can researchers integrate experimental data with computational models to predict ammonium thiocyanate’s reactivity?

Combine density functional theory (DFT) calculations with experimental vibrational spectra to refine force constants. Use molecular dynamics simulations to study solvation effects. Validate predictions against thermodynamic databases (e.g., NIST) and publish code/input files for transparency .

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